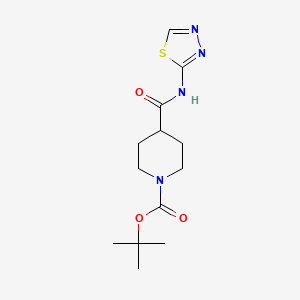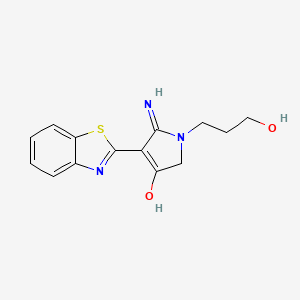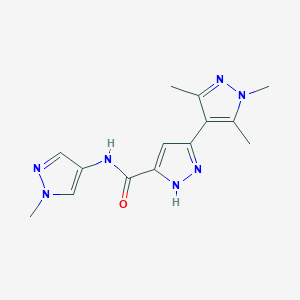
N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 87503-54-6
This compound belongs to the class of isoindoline derivatives and features a cyclopropyl group attached to an isoindoline ring. Its synthesis and applications are intriguing, so let’s explore further!
準備方法
Industrial Production:: Unfortunately, information on large-scale industrial production methods for N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide remains scarce. It is likely that research and development in this area are ongoing.
化学反応の分析
Reactivity:: This compound may undergo several types of reactions:
Oxidation: Oxidative processes can modify the isoindoline ring or the cyclopropyl group.
Reduction: Reduction reactions may target the carbonyl groups or disulfide bonds.
Substitution: Substituents on the cyclopropyl or isoindoline ring can be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Isolation and characterization of these products would require further investigation.
科学的研究の応用
Chemistry::
Building Blocks: Researchers use isoindoline derivatives as building blocks for more complex molecules.
Medicinal Chemistry: Isoindoline-based compounds may exhibit interesting pharmacological properties.
Biological Studies: Investigating the effects of this compound on cellular processes.
Drug Discovery: Screening for potential drug candidates.
Materials Science: Isoindoline derivatives can contribute to novel materials with unique properties.
作用機序
The precise mechanism by which N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
類似化合物との比較
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
N-cyclopropyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C14H14N2O3/c17-12(15-9-5-6-9)7-8-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4,9H,5-8H2,(H,15,17) |
InChIキー |
NLFAKBXBJXURKI-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B12163134.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12163135.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12163139.png)
![7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12163148.png)


![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12163166.png)
![4-butyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B12163174.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163191.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B12163194.png)
![N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12163196.png)
![2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12163210.png)


